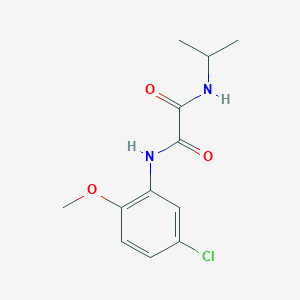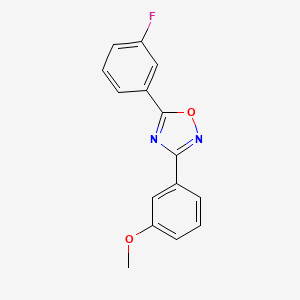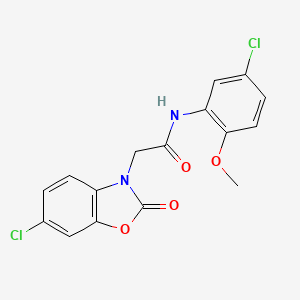
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Overview
Description
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CI-1040 and is a selective inhibitor of mitogen-activated protein kinase kinase (MEK).
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide involves the inhibition of this compound, which is a critical signaling molecule in the MAPK/ERK pathway. This compound is responsible for the phosphorylation of ERK, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this compound by CI-1040 leads to the inhibition of ERK phosphorylation, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Studies have demonstrated that the compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits tumor growth in various cancer cell lines. The compound has also been shown to inhibit angiogenesis, which is critical for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its high selectivity for this compound. The compound has been shown to have minimal off-target effects, making it a suitable tool for studying the this compound pathway. However, one of the limitations of using the compound is its low solubility, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One of the potential applications of the compound is in combination therapy with other chemotherapeutic agents to enhance the efficacy of cancer treatment. The compound can also be used as a tool to study the this compound pathway and its role in various cellular processes. Additionally, future studies can focus on developing more potent and selective this compound inhibitors based on the structure of CI-1040.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the treatment of cancer. The compound inhibits the this compound pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. Future studies can focus on developing more potent and selective this compound inhibitors based on the structure of CI-1040.
Scientific Research Applications
5-chloro-N-(3-iodophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the this compound pathway, which is a critical signaling pathway involved in the proliferation and survival of cancer cells. Studies have demonstrated that inhibition of this compound pathway by CI-1040 leads to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth in various cancer cell lines.
properties
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClIN3O3S/c1-21(19,20)12-15-6-9(13)10(17-12)11(18)16-8-4-2-3-7(14)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYCMRTUWTZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClIN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397334.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4397336.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4397349.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B4397358.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B4397364.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B4397372.png)
![methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4397377.png)


![2-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4397390.png)

![2-(2-chloro-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4397399.png)